4-Phenylpiperazin-1-amine

Übersicht

Beschreibung

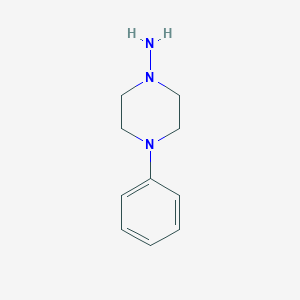

4-Phenylpiperazin-1-amine is an organic compound that belongs to the class of piperazine derivatives. It consists of a piperazine ring substituted with a phenyl group at the fourth position and an amine group at the first position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Wirkmechanismus

Target of Action

The primary target of 4-Phenylpiperazin-1-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . ACh is a neurotransmitter that plays an important role in learning and memory .

Mode of Action

This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of ACh, thereby increasing its concentration and enhancing cognition functions . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By preventing the breakdown of ACh, the compound enhances the signaling in this pathway, which is crucial for learning and memory .

Pharmacokinetics

The compound’s inhibitory activity against ache has been confirmed in vitro , suggesting that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for bioavailability.

Result of Action

The inhibition of AChE by this compound leads to an increase in ACh concentration, enhancing cognition functions . This makes the compound potentially useful for the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

4-Phenylpiperazin-1-amine has been shown to interact with acetylcholinesterase, a key enzyme involved in neurotransmission . This interaction can influence the breakdown of acetylcholine, a neurotransmitter, thereby affecting nerve signal transmission .

Cellular Effects

In cellular processes, this compound has been found to have effects on various types of cells. For instance, it has been shown to exert anticancer activities, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it has been found to inhibit acetylcholinesterase, potentially affecting the levels of acetylcholine in the brain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperazin-1-amine typically involves the reaction of phenylpiperazine with ammonia or an amine source. One common method is the reductive amination of phenylpiperazine using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenylpiperazin-1-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

4-Phenylpiperazin-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: It has been investigated for its potential use as a drug candidate, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Vergleich Mit ähnlichen Verbindungen

4-Phenylpiperazin-1-amine can be compared with other piperazine derivatives such as:

1-Phenylpiperazine: Lacks the amine group at the first position.

4-Methylpiperazin-1-amine: Has a methyl group instead of a phenyl group at the fourth position.

4-Benzylpiperazin-1-amine: Contains a benzyl group instead of a phenyl group at the fourth position.

Uniqueness: The presence of both a phenyl group and an amine group in this compound makes it unique, providing it with distinct chemical properties and biological activities compared to its analogs.

Biologische Aktivität

4-Phenylpiperazin-1-amine is a compound notable for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a phenyl group. Its molecular formula is , and it exhibits basic properties due to the presence of nitrogen atoms in the piperazine ring. This structure allows for various interactions with biological targets, making it a subject of interest in drug development.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. These interactions can modulate neurotransmission, influencing mood, anxiety, and other neurological functions.

- Serotonin Receptors : Research indicates that this compound acts as an agonist at certain serotonin receptor subtypes, which may contribute to its anxiolytic and antidepressant effects .

- Dopamine Receptors : The compound also shows affinity for dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia or Parkinson's disease .

Antidepressant and Anxiolytic Effects

Studies have documented the antidepressant-like effects of this compound in animal models. It has been shown to reduce symptoms of depression and anxiety by enhancing serotonergic transmission .

Neuroprotective Properties

Research indicates that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by modifications to its chemical structure. For instance:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Addition of electron-withdrawing groups | Increased potency at serotonin receptors | |

| Alteration of the phenyl substituent | Changes in receptor selectivity |

These modifications can enhance the compound's binding affinity and selectivity for specific receptors, thereby optimizing its therapeutic potential.

Clinical Applications

Recent studies have explored the use of this compound in treating various psychiatric disorders. A notable case involved patients with treatment-resistant depression who showed significant improvement after administration of this compound as part of a combination therapy .

Toxicological Studies

While this compound demonstrates promising therapeutic effects, potential toxicological concerns have also been noted. Acute toxicity assessments revealed risks such as seizures and prolonged QTc intervals in certain populations following high doses .

Eigenschaften

IUPAC Name |

4-phenylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAURIJZNKHAJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509256 | |

| Record name | 4-Phenylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14340-32-0 | |

| Record name | 4-Phenylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.